



Application Notes: CLP290 in Rat Models of Neurological Disorders

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Compound of Interest						
Compound Name:	CLP290					
Cat. No.:	B606730	Get Quote				

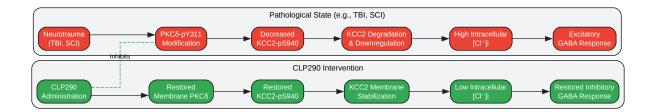
Introduction

CLP290 is a systemically available prodrug of CLP257, a novel activator of the neuronal K+-Cl-cotransporter 2 (KCC2).[1][2] In the mature central nervous system (CNS), KCC2 is primarily responsible for extruding chloride (Cl⁻) ions from neurons, maintaining a low intracellular Cl⁻concentration ([Cl⁻]i).[1][3] This low [Cl⁻]i is critical for the hyperpolarizing, inhibitory action of GABA_a and glycine receptors.[1] A loss of KCC2 function has been identified as a key pathological mechanism in a range of neurological and psychiatric conditions, including neuropathic pain, epilepsy, spinal cord injury (SCI), traumatic brain injury (TBI), and spasticity. [1][3][4] By enhancing KCC2 activity, CLP290 aims to restore neuronal Cl⁻ homeostasis and re-establish GABAergic inhibition, offering a promising therapeutic strategy for these disorders. [1][4]

Mechanism of Action

CLP290 administration leads to the restoration of KCC2 function at the neuronal membrane. One identified mechanism involves the prevention of KCC2 degradation by restoring its phosphorylation at the Serine 940 (S940) residue, a key site for regulating its stability and membrane localization.[4][5] This action is linked to the modulation of Protein Kinase C delta (PKCδ) activity.[4] The ultimate effect is enhanced Cl⁻ extrusion, which lowers intracellular Cl⁻ levels and restores the hyperpolarizing inhibitory postsynaptic potentials mediated by GABA_a receptors.[1][3]





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Caption: CLP290 signaling pathway restoring GABAergic inhibition.[4][5]

Quantitative Data Summary

The administration of **CLP290** has been investigated across various rat models, routes, and dosages. The following tables summarize these parameters to facilitate experimental design.

Table 1: CLP290 Administration Parameters in Rat Studies



Study Type/Model	Rat Strain	Administrat ion Route	Dosage	Vehicle	Reference(s
Neuropathi c Pain (PNI)	Sprague- Dawley	Oral (p.o.)	100 mg/kg	20% 2- hydroxypro pyl-β- cyclodextri n	[1]
Spinal Cord Injury (SCI)	Sprague- Dawley	Intragastric (i.g.)	50 mg/kg/day	50% PEG300 + 50% saline	[3]
Traumatic Brain Injury (TBI)	Not Specified	Not Specified	50 mg/kg	Not Specified	[4]
Sedation in Neonates	Wistar	Oral (p.o.)	100 mg/kg	Not Specified	[2][6]
Hindlimb Suspension	Wistar	Intraperitonea I (i.p.)	100 mg/kg/day	15% cyclodextrin solution	[7]
Pharmacokin etics	Sprague- Dawley	IV, IP, PO	Not Specified	20% 2- hydroxypropy I-β- cyclodextrin	[1]

| Toxicology | Sprague-Dawley | Oral (gavage) | 200, 600, 2000 mg/kg/day | 20% Captisol |[1] |

Table 2: Pharmacokinetic Profile of CLP290 in Rats

Parameter	Route of Administration	Value	Notes	Reference
Half-life	Not Specified	~5 hours	CLP290 is a prodrug of CLP257.	[8]



| Peak Plasma Level | Oral (p.o.) | 30-60 minutes | Time point used for subsequent biochemical analysis. |[2][6] |

Experimental Protocols

Detailed methodologies for key in vivo experiments involving **CLP290** administration in rats are provided below.

Protocol 1: Oral Administration (Gavage) of CLP290

This protocol is suitable for studies requiring precise oral dosing, such as in neuropathic pain, toxicology, and neonatal sedation models.[1][2]

Materials:

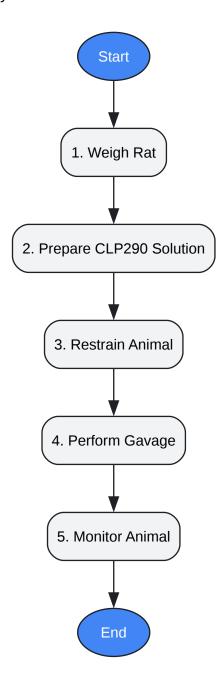
- CLP290
- Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin, 50% PEG300/saline)[1][3]
- Oral gavage needles (flexible-tipped recommended for safety)
- Appropriately sized syringes (e.g., 1-3 mL)
- Animal scale

- Animal Preparation: Weigh the rat to determine the precise volume for administration.
- Drug Preparation: Prepare the **CLP290** solution in the chosen vehicle to the desired final concentration (e.g., for a 100 mg/kg dose in a 250g rat, the total dose is 25 mg). Ensure the solution is homogenous.
- Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and body are in a straight line to facilitate smooth passage of the gavage needle.
- Gavage: a. Measure the gavage needle against the rat's body (from the tip of the nose to the last rib) to estimate the correct insertion depth. b. Gently insert the needle into the mouth,



passing it over the tongue towards the esophagus. c. Advance the needle smoothly to the predetermined depth. If resistance is met, withdraw immediately and restart. d. Depress the syringe plunger slowly and steadily to deliver the solution.

• Post-Administration: a. Withdraw the needle in a single, smooth motion. b. Return the animal to its cage and monitor for any immediate adverse reactions (e.g., respiratory distress).



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Caption: Workflow for oral administration of **CLP290** via gavage.

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Protocol 2: Intraperitoneal (IP) Injection of CLP290

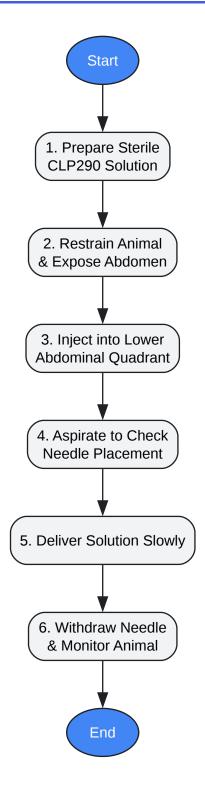
This protocol is used for systemic delivery of **CLP290**, as demonstrated in studies of hindlimb suspension.[7]

Materials:

- CLP290
- Vehicle (e.g., 15% cyclodextrin solution)[7]
- Sterile syringes (e.g., 1 mL)
- Sterile needles (e.g., 25-27 gauge)
- Animal scale

- Drug Preparation: Prepare the **CLP290** solution in the chosen vehicle. The solution should be filtered through a 0.22 μm bacterial filter for sterility.[7]
- Animal Restraint: Properly restrain the rat to expose the abdomen. The animal can be placed
 on its back with its head tilted down to move abdominal organs away from the injection site.
- Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
- Injection: a. Lift the skin slightly and insert the needle at a 30-45 degree angle. b. Penetrate
 the abdominal wall. A slight "pop" may be felt. c. Gently aspirate by pulling back the plunger
 to ensure no blood or fluid is drawn, which would indicate entry into a vessel or organ. d. If
 the aspiration is clear, inject the solution slowly.
- Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs
 of distress.





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Caption: Workflow for intraperitoneal injection of CLP290.

Protocol 3: Pharmacokinetic Blood Sampling

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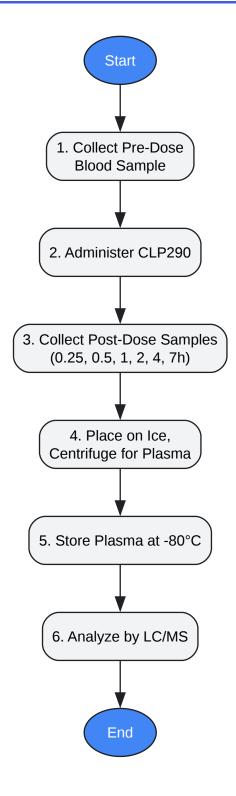
This protocol details the procedure for collecting blood samples to analyze the pharmacokinetic profile of **CLP290** and its active metabolite, CLP257.[1]

Materials:

- Anesthetic (if required by institutional guidelines)
- Blood collection tubes containing an anticoagulant (e.g., Na₂-EDTA)
- Lancets or small gauge needles for vein puncture
- Capillary tubes
- Centrifuge
- -80°C freezer

- Pre-dose Sample: Before CLP290 administration, collect a baseline blood sample (approx.
 0.5 mL).
- Administration: Administer **CLP290** via the desired route (IV, IP, or PO).[1]
- Post-dose Sampling: Collect blood samples (approx. 0.5 mL each) from the saphenous vein at specified time points post-administration. A typical schedule includes: 0.25, 0.5, 1, 2, 4, and 7 hours.[1]
- Sample Handling: a. Keep collected blood samples on ice until processing. b. Centrifuge the samples to separate the plasma. c. Carefully collect the plasma supernatant.
- Storage: Store the plasma samples frozen at -80°C pending analysis by Liquid Chromatography-Mass Spectrometry (LC/MS).[1]





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Caption: Workflow for pharmacokinetic blood sampling in rats.[1]

Protocol 4: Rotorod Assay for Motor Performance







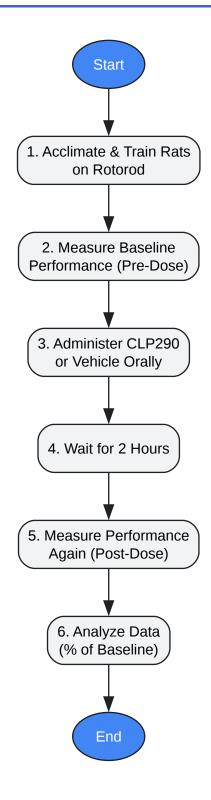
This assay is used to evaluate the effect of **CLP290** on motor coordination and balance, often in comparison to other drugs like Pregabalin.[1]

Materials:

- Accelerating rotorod apparatus
- CLP290 and vehicle solutions
- Timer

- Acclimation & Training: Acclimate rats to the testing room. Train the animals on the rotorod for a set number of trials until a stable baseline performance is achieved.
- Baseline Measurement: On the day of the test, measure the time each animal can stay on the accelerating rod. Perform two baseline trials for each animal.[1]
- Administration: Administer CLP290 or vehicle orally.[1]
- Post-dose Testing: Measure rotorod performance again 2 hours after administration.
- Data Analysis: Results are typically expressed as the percentage of the pre-dose time spent on the rod for each group. This allows for assessment of motor impairment.[1]





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Caption: Workflow for the Rotorod assay to assess motor function.[1]



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